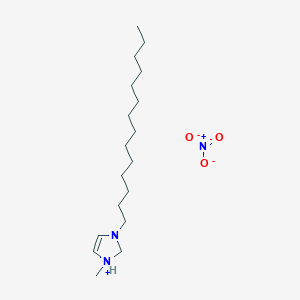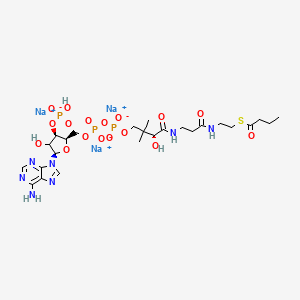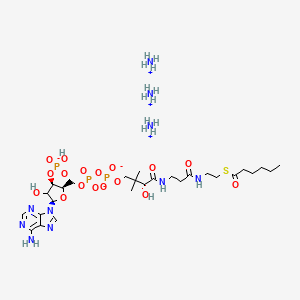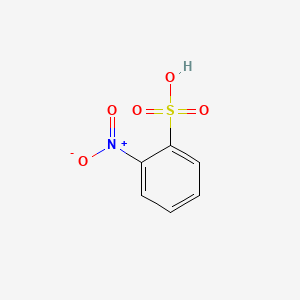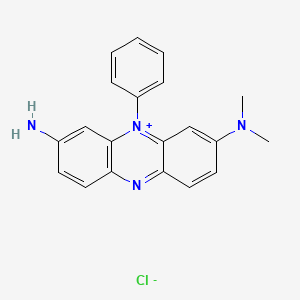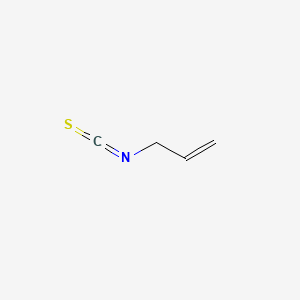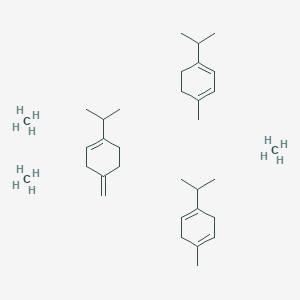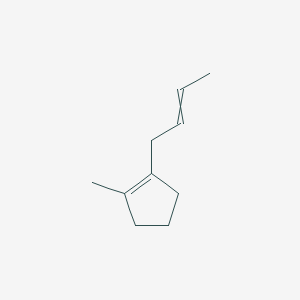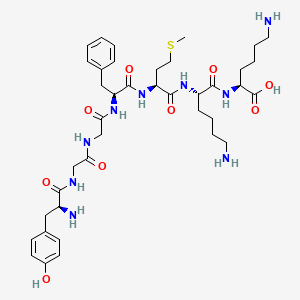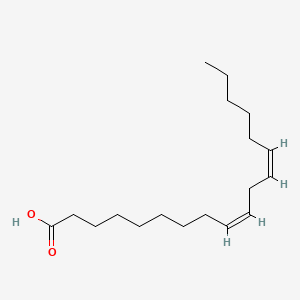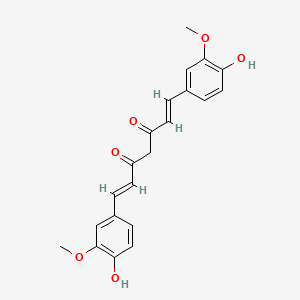
Pyr-Pro-Val-pNA
Übersicht
Beschreibung
Pyr-Pro-Val-pNA, also known as L-Pyroglutamyl-L-prolyl-L-valine p-nitroanilide, is a selective substrate for Human Granulocyte Elastase . It is a synthetic product with a molecular weight of 445.47 and a molecular formula of C21H27N5O6 .
Molecular Structure Analysis
The molecular structure of Pyr-Pro-Val-pNA is represented by the formula C21H27N5O6 . Unfortunately, the specific structural details or 3D molecular structure are not provided in the available resources.Physical And Chemical Properties Analysis
Pyr-Pro-Val-pNA appears as a pale yellow amorphous powder . It is soluble in MeOH, DMSO, or AcOH . It does not react with water .Wissenschaftliche Forschungsanwendungen
DNA Recognition and Hybridization
Peptide nucleic acid (PNA), a mimic of oligonucleotides, has been found to form unique triplex structures with double-stranded DNA. PNA sequences rich in cytosine or pyrimidine can add to double-stranded DNA targets, forming PNA-DNA triplexes. This finding is significant for the design of gene-specific diagnostic or therapeutic agents, highlighting the potential of PNA in targeting specific DNA sequences for medical applications (Wittung, Nielsen, & Nordén, 1997).
Therapeutic Applications and Gene Editing
PNA's resistance to enzymatic digestion and high affinity for DNA and RNA make it a promising candidate for gene alteration technologies. Although initially explored as an antisense and antigene agent, PNA's scope has broadened to include splicing modulation and gene editing, with applications in anti-cancer therapies and against clinically significant bacteria (Montazersaheb, Hejazi, & Nozad Charoudeh, 2018).
Actinometry and Environmental Photochemistry
In the field of environmental science, chemical actinometers such as p-nitroanisole/pyridine (PNA-pyr) are used to measure irradiance. PNA-pyr specifically has been found to predict lower photon irradiance than the ferrioxalate actinometer, which implies a need for recalibration of quantum yields determined using PNA-pyr. This finding is relevant in understanding and measuring environmental photochemical reactions (Laszakovits et al., 2017).
Photolyase Function in DNA Repair
DNA photolyase, a key enzyme in repairing DNA damage induced by UV radiation, utilizes PNA's cyclobutane pyrimidine dimers (Pyr < > Pyr) for its function. The enzyme uses visible light energy to break the cyclobutane ring of the dimer, thus playing a critical role in the cellular defense against UV-induced DNA damage (Sancar, 1994).
Impact on Soil Microbial Communities
In agricultural contexts, pyraclostrobin (PYR) is a fungicide that affects soil microbial communities and enzyme activities. Understanding the impact of PYR on soil health and microbial populations is essential for rational pesticide selection and environmental management (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)18(20(29)22-13-5-7-14(8-6-13)26(31)32)24-19(28)16-4-3-11-25(16)21(30)15-9-10-17(27)23-15/h5-8,12,15-16,18H,3-4,9-11H2,1-2H3,(H,22,29)(H,23,27)(H,24,28)/t15-,16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYIMWXQGNDTQL-BQFCYCMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyr-Pro-Val-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



